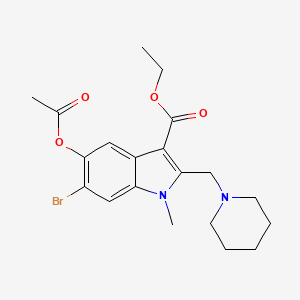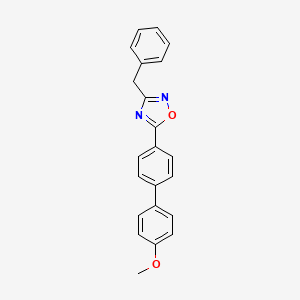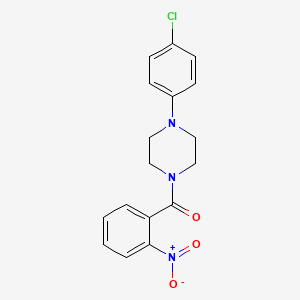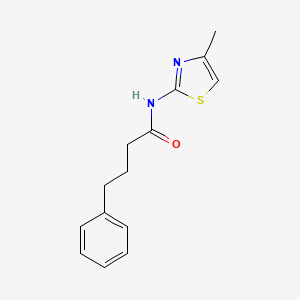
N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide, also known as DMF-DAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMF-DAA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide is not fully understood. However, it has been proposed that N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide exerts its biological activities by modulating the activity of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to inhibit the phosphorylation of IκBα and p65, which are key components of the NF-κB pathway. It also has been shown to inhibit the phosphorylation of ERK, JNK, and p38, which are components of the MAPK pathway. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to inhibit the activation of the PI3K/Akt pathway by reducing the phosphorylation of Akt and mTOR.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to reduce the levels of lipid peroxidation and to increase the levels of glutathione, which is an important antioxidant molecule. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to reduce the levels of inflammatory markers such as COX-2 and iNOS. It also has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to be non-toxic and well-tolerated in animal models. It also has good solubility in various solvents, which makes it suitable for in vitro and in vivo studies. However, there are some limitations to using N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide in lab experiments. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has low water solubility, which can limit its bioavailability. It also has a short half-life, which can limit its efficacy in vivo.
未来方向
There are several future directions for the study of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide. One area of research is to investigate the potential of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide as a therapeutic agent for various inflammatory and neuropathic conditions. Another area of research is to explore the anticancer properties of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide and its potential as an adjuvant therapy for cancer. Further studies are needed to elucidate the mechanism of action of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide and to identify its molecular targets. The development of novel formulations and delivery systems for N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide may improve its bioavailability and efficacy. Additionally, the safety and toxicity of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide need to be further evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide is a promising compound that has shown potential therapeutic applications in various inflammatory, neuropathic, and cancer conditions. The synthesis of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide is relatively simple, and it has good solubility in various solvents. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to possess anti-inflammatory, analgesic, and anticancer properties. However, further studies are needed to elucidate the mechanism of action of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide and to identify its molecular targets. The development of novel formulations and delivery systems for N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide may improve its bioavailability and efficacy.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide involves the reaction of 2,5-dimethylphenylamine and 5-methyl-2-furoic acid with acryloyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate amide, which is subsequently dehydrated to produce N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide. The purity and yield of N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide can be improved by using different solvents and reaction conditions.
科学研究应用
N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticancer properties. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also has been shown to reduce pain in animal models of inflammatory pain and neuropathic pain. N-(2,5-dimethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
属性
IUPAC Name |
(E)-N-(2,5-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-4-5-12(2)15(10-11)17-16(18)9-8-14-7-6-13(3)19-14/h4-10H,1-3H3,(H,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKIKZYNHFUQEZ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,5-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5856141.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5856164.png)
![N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)
![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)



![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)
![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)
![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)

